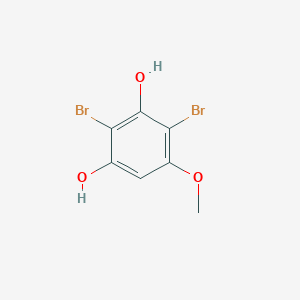

2,4-Dibromo-5-methoxybenzene-1,3-diol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-5-methoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-12-4-2-3(10)5(8)7(11)6(4)9/h2,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIQQOGYWKETSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 5 Methoxybenzene 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2,4-Dibromo-5-methoxybenzene-1,3-diol, one- and two-dimensional NMR experiments provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The symmetry and substitution of the benzene ring in this compound lead to a relatively simple yet informative NMR spectrum. Due to the absence of direct, published experimental data for this specific compound, the chemical shifts presented are predicted based on established substituent effects on the benzene ring and data from closely related analogues such as brominated phenols and methoxyresorcinols. beilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: a singlet for the lone aromatic proton, a signal for the two hydroxyl protons, and a singlet for the methoxy (B1213986) group protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H6 | 6.5 - 7.0 | Singlet (s) | 1H |

| OH (C1, C3) | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

The single aromatic proton at the C6 position is anticipated to appear as a singlet, as it has no adjacent protons to couple with. The chemical shifts of the hydroxyl protons can vary depending on solvent and concentration and are often broad due to chemical exchange. The methoxy group protons will appear as a sharp singlet, characteristic of a -OCH₃ group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (-OH, -Br, -OCH₃).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 (C-OH) | 150 - 155 |

| C5 (C-OCH₃) | 155 - 160 |

| C2, C4 (C-Br) | 105 - 115 |

| C6 (C-H) | 95 - 105 |

The carbons bearing hydroxyl and methoxy groups (C1, C3, C5) are expected to be the most deshielded, appearing furthest downfield. Conversely, the carbons bonded to bromine (C2, C4) and the protonated carbon (C6) would appear at higher fields.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the predicted assignments and establish the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed. thieme-connect.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, no cross-peaks would be expected in the aromatic region, confirming the presence of an isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. A single cross-peak would be observed connecting the C6 carbon to the H6 proton, confirming their direct attachment.

The methoxy protons (-OCH₃) showing a correlation to the C5 carbon.

The aromatic H6 proton showing correlations to the adjacent carbons C1 and C5, as well as to C2 and C4.

The hydroxyl protons (if not exchanging too rapidly) would show correlations to their attached carbons and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A significant NOESY correlation would be expected between the methoxy group protons and the H6 proton, confirming their spatial proximity on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is an essential tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₇H₆Br₂O₃), HRMS provides irrefutable validation of its elemental composition.

The calculated monoisotopic mass of C₇H₆⁷⁹Br₂O₃ is 305.8738 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the molecular formula. Furthermore, the presence of two bromine atoms results in a characteristic isotopic pattern. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a distinctive triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an intensity ratio of approximately 1:2:1.

Fragmentation Pathway Analysis

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of this compound would be expected to undergo characteristic fragmentation.

A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.

Loss of carbon monoxide (CO): Phenolic compounds often lose CO, which would result in a fragment at [M-28]⁺.

Loss of a bromine radical (•Br): Cleavage of a C-Br bond would produce a fragment ion at [M-79/81]⁺.

Sequential losses: A combination of these events, such as the loss of a methyl radical followed by the loss of CO, would also be observed.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Signatures for Vibrational Mode Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comnih.gov These two techniques are complementary; FT-IR is more sensitive to polar bonds with strong dipole moment changes, while Raman is more sensitive to non-polar, symmetric bonds. youtube.com

Characterization of Hydroxyl and Methoxy Group Vibrations

The FT-IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (Broad) | FT-IR |

| Hydroxyl (-OH) | C-O Stretch | 1200 - 1260 | FT-IR |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Methoxy (-OCH₃) | C-O Stretch | 1030 - 1050 (sym), 1240-1260 (asym) | FT-IR |

| Aromatic Ring | C=C Stretch | 1450 - 1610 | FT-IR, Raman |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | FT-IR |

The most prominent feature in the FT-IR spectrum would be a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the two hydroxyl groups, broadened by intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the methoxy group would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a wealth of information, including the C-O stretching of the hydroxyl and methoxy groups, aromatic C=C stretching, and C-H bending modes. The C-Br stretching vibrations are typically weaker and appear at lower frequencies.

In the Raman spectrum, the symmetric aromatic ring breathing modes and the symmetric vibrations of the methoxy group would likely produce strong signals.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for this compound could not be located. Consequently, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational analysis, cannot be provided at this time.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Information regarding the crystal packing and intermolecular interactions for this compound is not available in published literature. The determination of these features requires single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state is contingent upon the availability of its crystal structure data. As this information is not currently available, a discussion on the molecule's conformation in the solid state cannot be conducted.

Theoretical and Computational Investigations of 2,4 Dibromo 5 Methoxybenzene 1,3 Diol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4-Dibromo-5-methoxybenzene-1,3-diol. These calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's electron distribution and energy levels. The presence of electron-withdrawing bromine atoms and electron-donating hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring creates a complex electronic environment, making quantum chemical approaches particularly valuable for its analysis.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This process involves calculating the ground-state electronic energy of the molecule and systematically adjusting the atomic coordinates to find the configuration with the minimum possible energy. stackexchange.com For this compound, DFT calculations can predict crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to determine the electron density and the corresponding energy. The forces on each atom (the negative gradient of the energy) are then calculated, and the atoms are moved in a direction that lowers the total energy. stackexchange.com This iterative process continues until the forces on the atoms are negligible and the energy has converged to a minimum, representing the optimized structure of the molecule.

The following table illustrates the type of data that can be obtained from DFT-based geometry optimization for this compound.

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | 1.39 |

| C-Br Bond Length (Å) | 1.90 |

| C-O (hydroxyl) Bond Length (Å) | 1.36 |

| C-O (methoxy) Bond Length (Å) | 1.37 |

| C-C-C Bond Angle (°) | 120 |

| C-C-Br Bond Angle (°) | 119 |

| O-C-H (hydroxyl) Dihedral Angle (°) | 180 |

Note: The values in this table are illustrative and represent typical outputs of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. wikipedia.org For this compound, the distribution and energies of these orbitals are influenced by the various substituents on the benzene ring.

DFT calculations can be used to determine the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. nih.gov This information is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative examples of what FMO analysis might yield.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the conformational landscape of this compound, which describes the different spatial arrangements the molecule can adopt due to the rotation of its flexible bonds, such as those in the hydroxyl and methoxy groups.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a series of small time steps. By analyzing the trajectory of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying solvation effects, which describe how the presence of a solvent influences the structure and behavior of a molecule. For this compound, which has polar hydroxyl groups, interactions with a polar solvent like water can significantly affect its conformational preferences. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into hydrogen bonding and other intermolecular forces.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be employed to predict the chemical reactivity and selectivity of this compound. These models use the electronic structure information obtained from quantum chemical calculations to identify the most likely sites for chemical attack and to predict the outcome of reactions.

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry allows for the mapping of reaction pathways, which detail the energetic changes that occur as reactants are converted into products. stackexchange.com A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. stackexchange.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, these methods can be used to study various reactions, such as electrophilic aromatic substitution or oxidation of the hydroxyl groups. By calculating the energies of the reactants, products, and transition states, it is possible to predict the feasibility and kinetics of different reaction pathways.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | 25 |

| Products | -10 |

Note: This table provides an illustrative energy profile for a hypothetical reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Aspects of Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or other properties. researchgate.net This is achieved by developing mathematical models that relate molecular descriptors, which are numerical representations of a molecule's properties, to the activity of interest.

For this compound, theoretical molecular descriptors can be calculated using quantum chemical methods. researchgate.net These descriptors can be categorized into several types, including:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Topological descriptors: which are derived from the two-dimensional structure of the molecule and describe its size, shape, and branching.

Quantum chemical descriptors: such as the electrophilicity index and hardness, which are derived from DFT calculations and provide insights into reactivity. researchgate.net

Once a set of descriptors is calculated for a series of related compounds with known activities, statistical methods can be used to build a QSAR model. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with desired properties.

| Descriptor | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Dipole Moment (Debye) | 2.1 |

| Molecular Weight ( g/mol ) | 313.9 |

| LogP | 2.8 |

Note: The values in this table are illustrative examples of molecular descriptors.

In Silico Modeling of Molecular Interactions with Target Receptors (Focus on Binding Sites)

Following a comprehensive search of available scientific literature, no specific in silico modeling studies detailing the molecular interactions, target receptors, or binding sites for the chemical compound this compound were identified. Computational investigations, such as molecular docking and molecular dynamics simulations, are crucial for elucidating the potential biological activity of a compound by predicting its binding affinity and interaction patterns with specific protein targets. However, it appears that this compound has not yet been the subject of such detailed computational analysis in published research.

In silico approaches are instrumental in modern drug discovery and chemical biology. They allow researchers to screen vast libraries of compounds against known biological targets, predict their binding modes, and estimate their potential efficacy. This process typically involves:

Target Identification: Selecting a protein receptor or enzyme that is implicated in a particular disease pathway.

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The output of a docking study includes a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding site.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the stability of the interaction and the conformational changes that may occur upon binding.

Without specific studies on this compound, it is not possible to provide data on its potential target receptors, the specific amino acid residues involved in binding, or the types of molecular interactions that would stabilize such a complex. The generation of detailed data tables illustrating binding energies, interaction types, and distances would be entirely dependent on the availability of such research.

Future computational studies would be necessary to explore the potential biological targets of this compound and to characterize its interactions at a molecular level. Such research would provide valuable insights into its possible mechanisms of action and guide further experimental validation.

Chemical Reactivity and Mechanistic Studies of 2,4 Dibromo 5 Methoxybenzene 1,3 Diol

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The aromatic ring of 2,4-Dibromo-5-methoxybenzene-1,3-diol possesses a single unsubstituted carbon at the C6 position. This position is highly activated towards electrophilic aromatic substitution (EAS) due to the strong activating, ortho-, para-directing effects of the adjacent hydroxyl group at C1 and the para-hydroxyl group at C3. The methoxy (B1213986) group at C5 also contributes to the high electron density of the ring.

In a typical EAS mechanism, the π-electrons of the benzene (B151609) ring act as a nucleophile, attacking an electrophile (E+). This initial step is usually the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the same carbon that the electrophile attacked. youtube.com

For this compound, the directing effects of the activating groups (-OH, -OCH3) strongly favor substitution at the C6 position. Although the bromine atoms are deactivating, their ortho-, para-directing influence also aligns with substitution at C6. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed with high regioselectivity at this site, provided the steric hindrance is not prohibitive.

Nucleophilic Displacement Reactions of Bromine Substituents

Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound is generally unfavorable. The SNAr mechanism requires the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. The subject molecule is highly electron-rich due to its three oxygen-based substituents, which deactivates the ring towards nucleophilic attack.

However, displacement of the bromine atoms can be achieved under different conditions, such as through organometallic intermediates, which are discussed in the context of cross-coupling reactions (Section 5.4).

The removal of one or both bromine atoms, known as hydrodebromination or reduction, can be a useful synthetic transformation. Selective debromination of polyhalogenated aromatic compounds is often achievable by controlling reaction conditions or reagents. For related polybrominated phloroglucinol derivatives, partial debromination has been successfully carried out using reagents like sodium sulfite.

The two bromine atoms in this compound are in electronically distinct environments. The C2-Br is flanked by a hydroxyl and a methoxy group, while the C4-Br is situated between a hydroxyl and another bromine atom. This difference may allow for selective removal of one bromine over the other. Catalytic hydrogenation or the use of specific reducing agents could potentially exploit these electronic and steric differences to achieve regioselective monodebromination. For instance, controlling the light intensity in certain photocatalytic systems has been shown to allow for selective dehalogenation of bromoarenes over chloroarenes, suggesting that fine-tuning reaction conditions can differentiate between similar leaving groups. researchgate.net

Reactions Involving Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups are key sites for further functionalization of the molecule.

The two hydroxyl groups at positions C1 and C3 are phenolic and thus acidic, readily reacting with bases to form phenoxide ions. These phenoxides are potent nucleophiles and can undergo Williamson ether synthesis with alkyl halides to form ethers. Similarly, esterification can be accomplished by reacting the hydroxyl groups with acyl chlorides or anhydrides in the presence of a base like pyridine.

Given that the two hydroxyl groups are in different chemical environments, selective functionalization might be possible. The C1-OH is ortho to both a bromine and the methoxy group, while the C3-OH is ortho to two bromine atoms. These differences in steric and electronic environments could be exploited to achieve mono-etherification or mono-esterification under carefully controlled conditions.

The methoxy group can be cleaved to yield a third hydroxyl group, converting the molecule into 2,4-dibromobenzene-1,3,5-triol (2,4-dibromophloroglucinol). This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). The mechanism involves the oxygen of the methoxy group acting as a Lewis base, followed by nucleophilic attack on the methyl group by a bromide ion. This transformation provides access to the corresponding polyhydroxylated benzene derivative.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity order for halides in these reactions is I > Br > Cl. youtube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov For this compound, this would allow for the introduction of various aryl or vinyl substituents.

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylated acetylenes. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine.

A critical aspect of these reactions with a dibromo-substrate is regioselectivity . The oxidative addition of the Pd(0) catalyst to the C-Br bond is the first step, and its rate can be influenced by the electronic and steric environment of each bromine. In this compound, the C-Br bonds at C2 and C4 are non-equivalent. The C2 position is flanked by -OH and -OCH3 groups, while the C4 position is adjacent to an -OH and another -Br. These differences are expected to influence the rate of oxidative addition, potentially allowing for selective mono-functionalization at one position over the other by carefully choosing the catalyst, ligands, and reaction conditions. For instance, in studies with 2,4-dibromopyridine, Suzuki coupling occurs preferentially at the 2-position. researchgate.net Similar selectivity has been observed in the Suzuki reactions of 2,5-dibromo-3-methylthiophene, where mono-arylation occurs selectively at the 5-position. researchgate.net By analogy, one could expect preferential reaction at either the C2 or C4 position of this compound, enabling the stepwise synthesis of unsymmetrical derivatives.

Below is a table summarizing the potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl or vinyl-substituted derivative |

| Heck | Alkene | C-C | Stilbene or cinnamate-type derivative |

| Sonogashira | Terminal Alkyne | C-C | Aryl-alkyne derivative |

| Buchwald-Hartwig | R₂NH | C-N | Aryl-amine derivative |

Regioselectivity and Stereoselectivity in Cross-Coupling Reactions

The presence of two chemically non-equivalent bromine atoms on the aromatic ring of this compound introduces the challenge and opportunity of regioselective functionalization through cross-coupling reactions. The differential reactivity of the C-Br bonds at the C2 and C4 positions is governed by a combination of electronic and steric effects imparted by the flanking hydroxyl and methoxy substituents.

The hydroxyl groups at C1 and C3 are strong activating groups, enriching the electron density of the aromatic ring, particularly at the ortho and para positions. The methoxy group at C5 is also an activating group. The bromine atom at the C2 position is situated between two hydroxyl groups, experiencing significant steric hindrance and electronic influence. In contrast, the bromine at C4 is adjacent to only one hydroxyl group. This inherent asymmetry is the foundation for achieving regioselectivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It is anticipated that palladium-catalyzed cross-coupling reactions would preferentially occur at the less sterically hindered C4 position. However, the electronic effects could also play a crucial role, potentially favoring oxidative addition at the more electron-rich position.

While stereoselectivity is a critical consideration in many organic reactions, it is not an intrinsic factor in the cross-coupling of the achiral this compound with achiral coupling partners. The concept of stereoselectivity would become pertinent if chiral catalysts or reagents were employed to generate products with axial chirality, or if the substrate were to undergo reactions that introduce new stereocenters.

Table 1: Factors Influencing Regioselectivity in Cross-Coupling Reactions of this compound

| Factor | Influence on C2-Br Bond | Influence on C4-Br Bond | Predicted Outcome |

| Steric Hindrance | High (flanked by two -OH groups) | Lower (adjacent to one -OH group) | Favors reaction at C4 |

| Electronic Effects | Influenced by two ortho -OH groups and one para -OH group (indirectly) and one ortho -methoxy group. | Influenced by one ortho -OH group and one meta -methoxy group. | Complex; depends on the specific reaction and catalyst. |

Development of Novel Catalytic Systems for Derivatization

The derivatization of this compound is not limited to the transformation of its bromine substituents. The development of novel catalytic systems opens avenues for the functionalization of its C-H bonds and the modification of its hydroxyl and methoxy groups. nih.gov

Recent advancements in catalysis, particularly in the realm of C-H activation, offer the potential for direct arylation, alkylation, or amination of the aromatic core, bypassing the need for pre-functionalized starting materials. nih.gov For instance, ruthenium-photoredox dual catalysis has been successfully employed for the ortho-olefination of phenols. dntb.gov.ua Such methodologies could be adapted for the selective functionalization of the C6-H bond of this compound.

Furthermore, the design of multifunctional catalysts, which combine different catalytic entities on a single platform, could enable tandem reactions. For example, a catalyst featuring both a palladium center for cross-coupling and a Lewis acidic site could facilitate a one-pot cross-coupling and subsequent etherification of the hydroxyl groups. The use of nanoparticle-based catalysts or single-atom catalysts could also offer enhanced reactivity and selectivity in the derivatization of this polysubstituted phenol (B47542). mdpi.com

Table 2: Potential Novel Catalytic Systems for Derivatization

| Catalytic System | Potential Application | Advantages |

| Ruthenium-Photoredox Catalysis | Direct C-H Olefination | Atom economy, avoids pre-functionalization. |

| Multifunctional MOF-based Catalysts | Tandem Cross-Coupling and Etherification | One-pot synthesis, increased efficiency. uchicago.edu |

| Palladium Nanoparticles | Cross-Coupling Reactions | High catalytic activity, potential for recyclability. researchgate.net |

| Single-Atom Catalysts | Selective Functionalization | Ultimate atom efficiency, unique selectivity. mdpi.com |

Oxidation and Reduction Pathways of the Aromatic Core and Functional Groups

The redox chemistry of this compound is characterized by the susceptibility of the hydroquinone moiety to oxidation and the potential for reductive dehalogenation of the carbon-bromine bonds.

The 1,3-diol arrangement within the molecule, a resorcinol (B1680541) substructure, is prone to oxidation, which can lead to the formation of quinone-type structures or polymeric materials through oxidative coupling. The presence of the electron-donating methoxy group is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted resorcinol. The reaction with hydroxyl radicals, for example, is a known pathway for the oxidation of phenolic compounds in atmospheric chemistry. mdpi.comresearchgate.net

Conversely, the bromine atoms can be removed through reduction. Catalytic hydrogenation using palladium on carbon is a common method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgsci-hub.seresearchgate.net The selective reduction of one bromine atom over the other would be a significant synthetic challenge, likely dependent on the choice of catalyst and reaction conditions. Furthermore, the reduction of the aryl bromides can be achieved with high functional group tolerance, preserving esters, nitriles, and ketones. organic-chemistry.orgcaltech.edu The use of milder reducing agents, such as sodium borohydride in the presence of a suitable catalyst, has also been reported for the debromination of aromatic derivatives in aqueous media. nih.gov

Table 3: Predicted Oxidation and Reduction Products

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation | Mild Oxidizing Agents (e.g., air, FeCl3) | Quinone-type species, Polymeric materials |

| Reduction | H2, Pd/C | 4-Bromo-5-methoxybenzene-1,3-diol, 2-Bromo-5-methoxybenzene-1,3-diol, 5-Methoxybenzene-1,3-diol |

| Reduction | NaBH4, Catalyst | 4-Bromo-5-methoxybenzene-1,3-diol, 2-Bromo-5-methoxybenzene-1,3-diol, 5-Methoxybenzene-1,3-diol |

Investigation of Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states is fundamental to controlling the outcome of chemical transformations involving this compound. In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to proceed through a series of well-defined intermediates. youtube.comyoutube.com

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate. illinois.edursc.org For this compound, this step can occur at either the C2-Br or C4-Br bond, and the relative energies of the corresponding transition states will dictate the regioselectivity. The subsequent step, transmetalation, involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center. libretexts.org This is followed by reductive elimination, where the two organic ligands couple and are released from the palladium center, regenerating the palladium(0) catalyst and forming the final product. youtube.com

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the geometries and energies of these intermediates and transition states. nih.gov Such studies could elucidate the subtle electronic and steric factors that govern the regioselectivity of cross-coupling reactions with this substrate. For instance, the stability of the oxidative addition intermediate could be influenced by intramolecular hydrogen bonding between the hydroxyl groups and the palladium-bound bromine, potentially favoring one regioisomer over the other.

Table 4: Key Intermediates in a Suzuki-Miyaura Cross-Coupling Reaction

| Step | Intermediate/Transition State | Description |

| Oxidative Addition | Pd(II)-aryl-halide complex | Formed by the insertion of Pd(0) into the C-Br bond. |

| Transmetalation | Pd(II)-diaryl complex | Formed after the transfer of the aryl group from the boronic acid. |

| Reductive Elimination | Transition state leading to C-C bond formation | The final step to form the biaryl product and regenerate Pd(0). |

Derivatization and Synthetic Transformations of 2,4 Dibromo 5 Methoxybenzene 1,3 Diol

Synthesis of Novel Analogs and Conformationally Restricted Derivatives

The structural framework of 2,4-Dibromo-5-methoxybenzene-1,3-diol serves as a template for the synthesis of a variety of new analogs. The presence of multiple reactive sites allows for the systematic modification of its properties. A key strategy in medicinal chemistry and materials science is the creation of conformationally restricted derivatives to enhance biological activity or to control the three-dimensional structure of larger assemblies.

One common approach to restrict the conformational flexibility of 1,3-diols is through the formation of cyclic acetals or ketals. For instance, the reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst can yield a six-membered 1,3-dioxane (B1201747) ring. This strategy locks the relative orientation of the two hydroxyl groups, which can have a profound impact on the molecule's interaction with biological targets or its self-assembly properties. While specific examples for this compound are not extensively documented in publicly available literature, the principle is well-established for a wide range of 1,3-diol-containing molecules. nih.gov

The following table illustrates a general approach for the synthesis of conformationally restricted 1,3-dioxanes from a generic 1,3-diol scaffold, a reaction type that is applicable to this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Purpose |

| 1,3-diol | Aldehyde/Ketone | Acid (e.g., PPTS) | 1,3-dioxane | To create conformationally restricted analogs with potentially enhanced biological activity or specific structural properties. nih.gov |

Formation of Polymeric Structures and Supramolecular Assemblies

The resorcinol (B1680541) moiety within this compound provides a strong impetus for its use in the construction of larger architectures, such as polymers and supramolecular assemblies. Resorcinols are well-known for their ability to form macrocycles, known as resorcinarenes, through condensation reactions with aldehydes. nih.gov These bowl-shaped molecules are foundational in supramolecular chemistry, capable of encapsulating guest molecules and serving as building blocks for more complex structures. nih.govacs.org

The substitution pattern on the resorcinol ring can influence the outcome of these condensation reactions, including the size and geometry of the resulting macrocycle. nih.gov It is conceivable that the bromine and methoxy (B1213986) substituents on this compound could be leveraged to control the self-assembly process or to introduce additional functionality into the final supramolecular structure.

Incorporation into Functional Polymers

The di-bromo functionality of this compound makes it an attractive monomer for incorporation into functional polymers through various cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki or Stille coupling are powerful methods for forming carbon-carbon bonds between aromatic rings. mdpi.com By reacting the dibrominated compound with a suitable di-organometallic reagent, it can be integrated into the backbone of a conjugated polymer. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net

While direct polymerization of this compound is not widely reported, the following table outlines a general strategy for the synthesis of donor-acceptor conjugated polymers using a dibrominated monomer.

| Monomer 1 (Acceptor) | Monomer 2 (Donor) | Catalyst | Polymerization Method | Resulting Polymer |

| Dibrominated Aromatic Compound | Bis(pinacolato)diboron derivative of an aromatic compound | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Suzuki Polycondensation | Donor-Acceptor Conjugated Polymer rsc.org |

Exploitation as a Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural products.

Synthesis of Heterocyclic Compounds

The functional groups of this compound can be manipulated to construct a variety of heterocyclic systems. For instance, the hydroxyl groups can be converted into better leaving groups or used to direct ortho-lithiation, enabling the introduction of other substituents that can then participate in cyclization reactions. The bromine atoms can be displaced by nucleophiles or undergo metal-halogen exchange to generate organometallic species, which can then be used to form new rings.

Role as an Intermediate in Natural Product Synthesis

Brominated phenolic compounds are frequently encountered as intermediates in the total synthesis of natural products. A structurally related compound, 2,4-dibromo-1,3-dimethoxy-5-methylbenzene, has been identified as a key precursor in the synthesis of Drimiopsin A. nih.govresearchgate.net This highlights the utility of such brominated scaffolds in assembling complex molecular architectures found in nature. The synthesis of another natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, further underscores the importance of brominated phenols as versatile building blocks. researchgate.net

The following table provides an example of a related brominated compound used in natural product synthesis.

| Intermediate | Target Natural Product | Key Transformation | Reference |

| 2,4-dibromo-1,3-dimethoxy-5-methylbenzene | Drimiopsin A | Serves as a key building block for the construction of the natural product's core structure. | nih.govresearchgate.net |

Functionalization at Bromine, Hydroxyl, and Methoxy Positions for Structure-Function Probing

The ability to selectively functionalize the bromine, hydroxyl, and methoxy groups of this compound is crucial for probing structure-function relationships in newly synthesized derivatives.

The two bromine atoms can be selectively replaced or used in cross-coupling reactions to introduce a wide array of substituents. mdpi.com This allows for the exploration of how different groups at these positions affect the biological activity or material properties of the molecule.

The hydroxyl groups are amenable to a variety of reactions, including alkylation and acylation, to modify the polarity and hydrogen-bonding capabilities of the molecule. For example, the phenolic hydroxyls of resorcinol-appended metallocorroles have been alkylated to attach fluorous tags. nih.gov

The methoxy group can be cleaved, typically using a strong Lewis acid like boron tribromide (BBr₃), to reveal a third hydroxyl group. researchgate.net This demethylation provides another point for diversification and can significantly alter the molecule's properties.

The following table summarizes common functionalization reactions for the different groups on a substituted resorcinol scaffold.

| Functional Group | Reagent | Reaction Type | Product |

| Bromine | Arylboronic acid / Pd catalyst | Suzuki Coupling | Aryl-substituted derivative |

| Hydroxyl | Alkyl halide / Base | Alkylation | Alkoxy-substituted derivative |

| Methoxy | Boron tribromide (BBr₃) | Demethylation | Hydroxylated derivative |

Biological Activity and Interactions at a Molecular Level Mechanistic Focus

Investigation of Molecular Recognition and Binding Mechanisms

The presence of hydroxyl and methoxy (B1213986) groups, alongside bulky bromine atoms, on the benzene (B151609) ring of 2,4-Dibromo-5-methoxybenzene-1,3-diol suggests its potential to interact with various biological targets through a combination of hydrogen bonding, hydrophobic, and halogen bonding interactions.

While direct studies on this compound are limited, research on related bromophenol derivatives provides significant insights into its potential enzyme inhibitory activities. Bromophenols have been identified as potent inhibitors of several enzymes, including those implicated in metabolic diseases and neurological disorders.

For instance, a series of novel bromophenol derivatives have demonstrated significant inhibitory effects against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Studies on these derivatives have reported Ki (inhibition constant) values in the nanomolar range, indicating high binding affinity. One study on brominated diarylmethanones, which share a phenolic structure, also reported considerable AChE inhibition. nih.gov

Furthermore, bromophenols have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov A bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, purified from the red alga Polyopes lancifolia, exhibited competitive inhibition of α-glucosidase with a Ki value of 0.068 μM. nih.gov

Another class of enzymes potentially targeted by bromophenols is protein tyrosine phosphatases (PTPs), such as PTP1B, which is a negative regulator of insulin (B600854) signaling. Inhibition of PTP1B is a promising approach for the treatment of type 2 diabetes and obesity. A series of bromophenol derivatives have been synthesized and shown to inhibit PTP1B with IC50 values in the micromolar range. nih.gov

The resorcinol (B1680541) moiety, a core component of this compound, is also known to be a key structural feature in inhibitors of other enzymes, such as isocitrate lyase, which is crucial for the survival of some pathogenic microorganisms. nih.gov

| Enzyme | Related Compound Class | Reported Activity (Ki or IC50) | Potential Therapeutic Area |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Bromophenol Derivatives | Ki in nM range | Alzheimer's Disease |

| α-Glucosidase | bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Ki = 0.068 μM | Type 2 Diabetes |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Bromophenol Derivatives | IC50 in μM range | Type 2 Diabetes, Obesity |

| Isocitrate Lyase | Brominated Resorcinol Dimers | Inhibitory activity demonstrated | Antimicrobial |

The inhibition of enzymes like AChE and α-glucosidase by compounds structurally similar to this compound points to its potential to modulate key biochemical pathways.

By inhibiting AChE, such compounds can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This mechanism is central to the action of several drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.gov There is also growing evidence that AChE inhibitors may have neuroprotective properties by increasing levels of brain-derived neurotrophic factor (BDNF). mdpi.com

In the context of diabetes, the inhibition of α-glucosidase in the brush border of the small intestine delays the digestion and absorption of carbohydrates. nih.gov This leads to a reduction in postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes. nih.gov

The inhibition of PTP1B by bromophenol derivatives suggests a mechanism for enhancing insulin signaling. By preventing the dephosphorylation of the insulin receptor and its substrates, these inhibitors can potentiate the effects of insulin, leading to improved glucose uptake and metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

The biological activity of bromophenols is highly dependent on the number, position, and nature of the substituents on the aromatic ring.

Studies on various bromophenol derivatives have revealed key structural features that determine their inhibitory potency and selectivity. For instance, in a series of benzimidazole-thioquinoline derivatives evaluated as α-glucosidase inhibitors, the presence and position of a bromo-substituent on a benzyl (B1604629) group significantly influenced the inhibitory activity. nih.gov An increase in the number of phenolic hydroxyl groups does not always lead to increased inhibitory activity against α-amylase and α-glucosidase, suggesting that a balance of hydrophilic and hydrophobic features is crucial. researchgate.net

In the context of PTP1B inhibition, studies have shown that the degree of bromination can impact potency, with highly brominated compounds sometimes exhibiting stronger inhibitory activity. nih.gov The presence of bromine atoms is thought to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with the target enzyme.

For resorcinol derivatives, their interaction with enzymes like tyrosinase is also well-documented, with the meta-dihydroxy arrangement being a key feature for inhibitory activity. rsc.org

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For bromophenol-based enzyme inhibitors, the key pharmacophoric features likely include:

Hydrogen Bond Donors: The hydroxyl groups of the resorcinol core can act as hydrogen bond donors, forming crucial interactions with amino acid residues in the active site of target enzymes. researchgate.net

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and methoxy groups can also function as hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The benzene ring provides a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with nonpolar residues in the enzyme's binding pocket. dovepress.com

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Pharmacophore models for α-glucosidase inhibitors often highlight the importance of hydrogen bonding and hydrophobic interactions. researchgate.net Similarly, for AChE inhibitors, pharmacophore models typically include hydrogen bond donors and hydrophobic features. dovepress.com

In Vitro Mechanistic Studies on Cellular Targets (e.g., Protein-Compound Interactions, Gene Expression Modulation)

In this study, DMD was shown to inhibit the production of pro-inflammatory cytokines such as IL-23 and IL-6 in macrophages. frontiersin.org Mechanistically, DMD was found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, which are central to the inflammatory response. frontiersin.org

Furthermore, the study revealed that DMD could modulate mitochondrial dynamics by inhibiting the translocation of GDAP1L1/Drp1 from the cytoplasm to the mitochondria, thereby affecting mitochondrial fission. frontiersin.org This suggests a novel mechanism by which such benzenoid compounds can influence cellular function. Immunoprecipitation experiments confirmed an interaction between GDAP1L1 and Drp1. frontiersin.org

Although DMD has a methyl group instead of bromine atoms and an additional methoxy group compared to this compound, the shared benzene-1,3-diol core suggests that the latter might also possess anti-inflammatory and immunomodulatory activities, potentially through similar mechanisms involving the modulation of inflammatory signaling pathways and mitochondrial function.

Computational Modeling of Biological Interactions (e.g., Docking Studies, Molecular Dynamics with Biomolecules)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule and its biological target. babrone.edu.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed with the crystal structures of enzymes like AChE, α-glucosidase, or PTP1B to predict its binding mode. These studies would likely show the hydroxyl groups forming hydrogen bonds with polar residues in the active site, while the dibrominated methoxy-benzene ring would occupy a hydrophobic pocket. The bromine atoms could potentially form halogen bonds with backbone carbonyls or other electron-rich groups. nih.gov

While specific computational studies for this compound were not found in the reviewed literature, the application of these methods to similar bromophenol and resorcinol derivatives has been instrumental in elucidating their binding mechanisms and guiding further drug development. researchgate.net

Advanced Analytical Methodologies for 2,4 Dibromo 5 Methoxybenzene 1,3 Diol in Complex Matrices Non Clinical/environmental

Development of Advanced Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone for the separation and analysis of 2,4-Dibromo-5-methoxybenzene-1,3-diol from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of brominated phenols. For compounds structurally similar to this compound, such as various bromophenols, RP-HPLC provides excellent separation. A typical method would involve a C18 column and a gradient elution using a mixture of water and an organic solvent like acetonitrile. nih.gov UV detection is commonly employed, with the wavelength set to the absorption maxima of the analyte. For instance, 2,4-dibromophenol (B41371) shows significant absorbance at 286 nm. nih.gov Given the structural similarities, it is anticipated that this compound would also be amenable to analysis under comparable conditions. The presence of the methoxy (B1213986) and additional hydroxyl groups may influence its retention time and optimal detection wavelength.

| Parameter | Typical Condition for Brominated Phenols | Rationale/Applicability for this compound |

|---|---|---|

| Stationary Phase | C18 (e.g., Lichrospher 100 RP-18) nih.gov | The non-polar nature of the C18 phase is effective for retaining and separating aromatic compounds from aqueous matrices. |

| Mobile Phase | Water:Acetonitrile gradient nih.gov | A gradient elution allows for the separation of compounds with a range of polarities that might be present in a complex sample. |

| Flow Rate | 1.0 mL/min nih.gov | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Detection | UV-Vis at 286 nm for 2,4-dibromophenol nih.gov | The specific wavelength for this compound would need to be determined, but is expected to be in the UV range due to the aromatic ring. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another principal technique for the analysis of phenolic compounds, prized for its high sensitivity and selectivity. chula.ac.th For non-volatile or polar compounds like phenols, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. chula.ac.th The hydroxyl groups of this compound can be derivatized to form more volatile ethers or esters. Following derivatization, the compound can be separated on a low-polarity capillary column and detected by a mass spectrometer. The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecule, which is highly specific and can be used for definitive identification.

| Parameter | General Condition for Phenolic Compounds | Considerations for this compound |

|---|---|---|

| Derivatization | Silylation or acetylation | Derivatization of the two hydroxyl groups is crucial to prevent peak tailing and improve volatility. |

| Stationary Phase | Polysiloxane-based (e.g., DB-5ms) | A low-polarity phase is suitable for the separation of a wide range of organic compounds. |

| Injection Mode | Splitless | For trace-level analysis in environmental samples. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are often coupled with mass spectrometry or UV-Vis detectors, standalone spectrophotometric and electrochemical methods can also be developed for the detection of this compound.

Spectrophotometric Detection:

UV-Vis spectrophotometry can be used for the quantification of this compound, provided that interfering substances are not present or have been removed during sample preparation. The analysis is based on Beer-Lambert's law, where the absorbance of the sample at a specific wavelength is directly proportional to the concentration of the analyte. The presence of the substituted benzene (B151609) ring in this compound results in characteristic absorption in the UV region. While not as selective as chromatographic methods, spectrophotometry can be a rapid and cost-effective screening tool.

Electrochemical Detection:

Electrochemical sensors offer a promising avenue for the sensitive and selective detection of phenolic compounds. The phenolic hydroxyl groups of this compound are electrochemically active and can be oxidized at a specific potential. This electrochemical response can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. The development of chemically modified electrodes can enhance the sensitivity and selectivity of the detection, allowing for the analysis of the target compound even in the presence of other electroactive species. For instance, carbon fiber microelectrodes have been used for the determination of brominated phenols at high anodic potentials. researchgate.net

Sample Preparation and Extraction Techniques for Complex Mixtures

The effective extraction and clean-up of this compound from complex matrices like soil and water are critical for accurate analysis. The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE):

SPE is a widely used and effective technique for the extraction and pre-concentration of brominated phenols from aqueous samples. researchgate.net For acidic compounds like phenols, it is beneficial to acidify the sample to a pH at least two units below the pKa of the analyte to ensure it is in a neutral, protonated form, which enhances its retention on a non-polar sorbent. researchgate.net A reversed-phase sorbent, such as C18, can be used to retain the this compound, while more polar impurities are washed away. The analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction method that can be applied to isolate this compound from aqueous samples. An appropriate water-immiscible organic solvent is chosen to selectively partition the analyte from the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous sample and the choice of the organic solvent.

Steam Distillation-Solvent Extraction:

For certain matrices, such as fish tissue, a combined steam distillation-solvent extraction method has been used to isolate bromophenols. nih.gov This technique takes advantage of the volatility of the compounds to separate them from the sample matrix before extraction into a solvent.

| Technique | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, good reproducibility, and ability to pre-concentrate the analyte. researchgate.net | Sample acidification is likely necessary to ensure efficient retention on a C18 sorbent. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple and widely applicable. | Choice of solvent and pH are critical for extraction efficiency. Emulsion formation can be an issue. |

| Steam Distillation-Solvent Extraction | Separation based on volatility followed by solvent extraction. | Effective for complex biological matrices. nih.gov | The volatility of this compound would need to be assessed. |

Quantification and Purity Assessment Methodologies

Quantification:

Accurate quantification of this compound is typically achieved by using a calibration curve. This involves preparing a series of standards of known concentrations and measuring their instrumental response (e.g., peak area in chromatography). A linear relationship between concentration and response is established, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve. For brominated phenols, linear calibration curves have been demonstrated over a range of concentrations. nih.gov The method should be validated to determine key parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). For example, in the analysis of bromophenols by HPLC, LODs in the range of 89 to 269 ng/mL have been reported. nih.gov

Purity Assessment:

The purity of a reference standard of this compound is crucial for accurate quantification. Purity can be assessed using high-resolution analytical techniques like HPLC and GC-MS. In HPLC, the purity is often determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. High-resolution mass spectrometry can confirm the elemental composition and identify potential impurities. A classic, albeit less common, method for assessing the purity of phenols is through bromination titration, where the amount of bromine consumed in the substitution reaction is measured. youtube.com

| Parameter | Methodology | Importance |

|---|---|---|

| Calibration Curve | Analysis of a series of standards of known concentrations. | Establishes the relationship between instrumental response and concentration for accurate quantification. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Defines the sensitivity of the analytical method. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Important for reporting trace-level concentrations in environmental samples. |

| Purity Assessment by HPLC | Calculation of the main peak area as a percentage of the total peak area. | Ensures the accuracy of the reference standard used for calibration. |

| Purity Confirmation by HRMS | High-resolution mass spectrometry to confirm elemental composition. | Provides definitive identification of the compound and potential impurities. |

Environmental Fate and Ecotoxicological Considerations Mechanistic/fate, Not Safety Profiles

Environmental Degradation Pathways and Metabolite Formation

The degradation of 2,4-Dibromo-5-methoxybenzene-1,3-diol in the environment is expected to proceed through various abiotic and biotic pathways, primarily photodegradation and biotransformation.

While specific studies on this compound are absent, research on other brominated phenols demonstrates that these compounds can be degraded by ultraviolet (UV) and sunlight. acs.org The primary photochemical reaction for halogenated aromatics in water is typically dehalogenation, although the subsequent transformation pathways depend on the position of the substituents. nih.gov For instance, the photodegradation of bromophenols can lead to the cleavage of the carbon-bromine (C-Br) bond. acs.org The presence of hydroxyl groups on the aromatic ring can facilitate photodegradation by activating the ring towards oxidative reactions.

Biotransformation of brominated phenols is also a significant degradation pathway. nih.govnih.gov Like most halogenated organic compounds, brominated flame retardants (BFRs) generally exhibit limited biodegradability. nih.gov However, under certain anaerobic conditions, debromination of these chemicals is a well-established process. nih.gov The methoxy (B1213986) group may also be subject to biotransformation. For example, some fungi are capable of O-demethylating methoxy-substituted flavonoids, a process that could potentially occur with this compound. nih.gov

Table 1: Theoretical Degradation Pathways for this compound

| Degradation Pathway | Theoretical Mechanism | Potential Metabolites |

| Photodegradation | UV-induced cleavage of the C-Br bond, hydroxylation of the aromatic ring. | Monobromo-methoxybenzene-diols, methoxybenzene-triols, hydroxylated derivatives. |

| Biotransformation | Microbial-mediated reductive debromination (anaerobic), O-demethylation of the methoxy group (aerobic/anaerobic). | 2-Bromo-5-methoxybenzene-1,3-diol, 4-Bromo-5-methoxybenzene-1,3-diol, 2,4-Dibromobenzene-1,3,5-triol. |

Assessment of Environmental Persistence (P) and Bioaccumulation (B) Potentials (Theoretical and Model-Based)

The persistence and bioaccumulation potential of a chemical are critical indicators of its environmental risk. For many alternative brominated flame retardants, there is a significant lack of empirical data for these properties. nih.gov

Persistence: Halogenated organic compounds are known for their persistence in the environment due to their resistance to breakdown by soil bacteria. ncert.nic.in The presence of bromine atoms on the benzene (B151609) ring of this compound likely contributes to its persistence. However, the hydroxyl and methoxy groups may increase its susceptibility to degradation compared to more heavily brominated compounds.

Bioaccumulation: There is substantial evidence that some BFRs bioaccumulate in the food chain. nih.gov The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Kow). While specific Kow data for this compound is unavailable, the presence of polar hydroxyl groups would generally decrease its lipophilicity and thus its bioaccumulation potential compared to non-hydroxylated brominated aromatics. However, the bromine and methoxy groups would increase its lipophilicity relative to phenol (B47542). Novel brominated flame retardants have been shown to bioaccumulate to varying extents in different organisms. mdpi.com

Table 2: Theoretical P and B Assessment for this compound

| Parameter | Theoretical Assessment | Rationale |

| Persistence (P) | Moderately Persistent | Bromine substitution enhances persistence, while hydroxyl and methoxy groups may increase reactivity. |

| Bioaccumulation (B) | Low to Moderate Potential | Hydroxyl groups decrease lipophilicity, but bromine and methoxy groups increase it. The overall potential is likely lower than for highly brominated, non-polar BFRs. |

Transformation Products and Environmental Pathways

The transformation of brominated phenols in the environment can lead to the formation of various byproducts, some of which may be of environmental concern.

During water treatment processes, the oxidation of bromophenols can result in the formation of brominated polymeric products. For example, the oxidation of 2,4-dibromophenol (B41371) can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.org The transformation of bromide in the presence of phenol and an oxidant can also lead to the formation of various brominated disinfection byproducts. researchgate.net

In the presence of natural manganese oxides and bromide, phenols can be oxidized to form a range of brominated phenolic compounds, including simple bromophenols, OH-PBDEs, and OH-PBBs. nih.gov The initial step is believed to be the oxidation of bromide to active bromine, which then brominates the phenol. nih.gov Further oxidation of the resulting bromophenols can lead to the formation of more complex dimeric products. acs.org

It is plausible that this compound could undergo similar transformation pathways, potentially leading to the formation of more complex and persistent brominated compounds in the environment.

Future Directions and Emerging Research Avenues for 2,4 Dibromo 5 Methoxybenzene 1,3 Diol

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of efficient and selective synthetic routes to polysubstituted aromatic compounds like 2,4-Dibromo-5-methoxybenzene-1,3-diol is a cornerstone of modern organic chemistry. Future research is anticipated to move beyond traditional electrophilic aromatic bromination, which can sometimes suffer from a lack of regioselectivity and the use of harsh reagents.

One promising direction is the application of catalyst-controlled regioselective bromination . While methods for para-selective bromination of phenols are known, achieving the specific 2,4-dibromo substitution pattern on a methoxy-resorcinol scaffold requires more sophisticated approaches. nih.gov Research into novel catalyst systems, potentially involving zeolites or specifically designed Lewis acids, could offer pathways to this precise substitution pattern with high yields and milder reaction conditions. nih.gov

Another avenue lies in the late-stage functionalization of more readily available precursors. For instance, starting with 5-methoxybenzene-1,3-diol (5-methoxyresorcinol), researchers could explore directed C-H activation methodologies. This would involve the use of a directing group to guide the bromine atoms to the desired positions, followed by the removal of the directing group. This approach offers an elegant and atom-economical alternative to classical methods.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of related bromophenols has been shown to be amenable to such technologies.

Finally, the demethylation of corresponding dimethoxy precursors using reagents like boron tribromide (BBr3) is a known strategy for synthesizing hydroxylated aromatics. researchgate.netbeilstein-journals.org Future work could focus on optimizing these demethylation reactions to be more selective and to proceed under greener conditions, for example, by using enzymatic or microbial demethylation methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Controlled Bromination | High regioselectivity, milder conditions | Development of novel catalysts |

| Directed C-H Activation | High atom economy, late-stage functionalization | Design of effective directing groups |

| Flow Chemistry Synthesis | Improved yield and safety, scalability | Optimization of reactor design and conditions |

| Optimized Demethylation | Access from methoxy (B1213986) precursors | Greener reagents, enzymatic methods |

Development of Advanced Applications in Niche Material Science Areas

The unique combination of functional groups in this compound—a methoxy group, two hydroxyl groups, and two bromine atoms on a benzene (B151609) core—makes it an intriguing building block for advanced materials.

In the realm of flame retardants , brominated phenols are well-established. europa.eu However, there is a continuous drive to develop more effective and environmentally benign flame retardants. Research could focus on incorporating this compound as a reactive monomer into polymers like polyesters or polycarbonates. The presence of the hydroxyl groups would allow for covalent incorporation, reducing the potential for leaching, which is a significant environmental concern with additive flame retardants.

Another niche area is the development of organic semiconductors . The electron-rich aromatic ring and the potential for intermolecular hydrogen bonding through the hydroxyl groups could be exploited in the design of novel organic electronic materials. The bromine atoms can also be used as handles for further functionalization through cross-coupling reactions to tune the electronic properties of the resulting materials.

The diol functionality also suggests potential applications in coordination polymers and metal-organic frameworks (MOFs) . The hydroxyl groups can act as ligands to coordinate with metal ions, leading to the formation of extended network structures. The bromine and methoxy substituents would decorate the pores of such materials, potentially leading to specific properties for gas storage, separation, or catalysis.

| Material Application | Relevant Structural Features | Potential Advantage |

| Reactive Flame Retardants | Bromine atoms, hydroxyl groups | Reduced leaching, improved polymer properties |

| Organic Semiconductors | Aromatic core, potential for H-bonding | Tunable electronic properties |

| Coordination Polymers/MOFs | Diol functionality for metal binding | Functionalized pores for specific applications |

Deeper Mechanistic Insights into Chemical Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and potential biological interactions of this compound is crucial for its future development.

From a chemical reactivity standpoint, computational studies can provide deep insights into the electrophilic aromatic substitution mechanism for this specific substitution pattern. chemistryworld.com Such studies can elucidate the role of the methoxy and hydroxyl groups in directing the bromination and can help in refining synthetic strategies. The reactivity of the hydroxyl and bromine groups in various reactions, such as etherification, esterification, and cross-coupling reactions, also warrants detailed mechanistic investigation.

Regarding biological interactions, many naturally occurring and synthetic bromophenols exhibit significant biological activity, including antimicrobial and antioxidant properties. researchgate.netresearchgate.net Future research should involve in vitro screening of this compound against a panel of bacterial and fungal strains to assess its antimicrobial potential. The antioxidant capacity could also be evaluated using standard assays.

Furthermore, given the structural similarities to some known enzyme inhibitors, studies into its potential to interact with specific biological targets are warranted. For example, some bromophenols are known to inhibit carbonic anhydrase. researchgate.net Docking studies followed by enzymatic assays could reveal if this compound has similar inhibitory activities.

| Research Area | Methodology | Objective |

| Chemical Reactivity | Computational Chemistry (DFT) | Elucidate reaction mechanisms, predict reactivity |

| Biological Activity | In vitro antimicrobial and antioxidant assays | Determine potential as an antimicrobial or antioxidant agent |

| Enzyme Inhibition | Molecular docking, enzymatic assays | Identify potential biological targets |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their application to a molecule like this compound could accelerate its development significantly. nih.gov

One key area is predictive modeling . ML algorithms can be trained on large datasets of known compounds to predict various properties of new molecules. For this compound, this could include predicting its solubility, toxicity, and potential biological activities. acs.orgnih.gov This would allow for a more targeted and efficient approach to its experimental investigation.

AI can also be employed in retrosynthetic analysis to propose novel and efficient synthetic pathways. By analyzing vast databases of chemical reactions, AI tools can suggest synthetic routes that may not be immediately obvious to a human chemist.

In the context of material science, ML models can be used to predict the properties of polymers or MOFs that incorporate this compound as a building block. youtube.com This could guide the design of new materials with desired characteristics, such as high thermal stability or specific electronic properties.